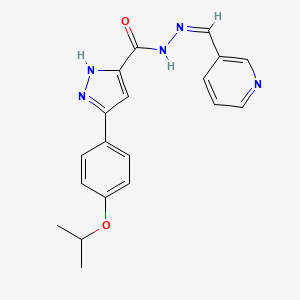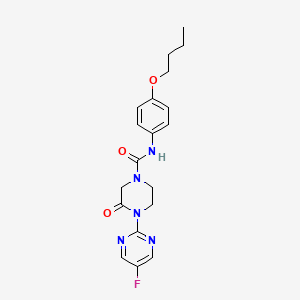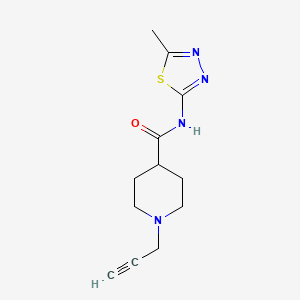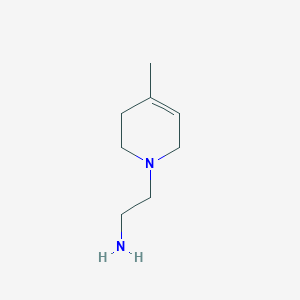![molecular formula C15H22O2 B2356945 1-[4-(Heptyloxy)phenyl]ethanone CAS No. 37062-61-6](/img/structure/B2356945.png)
1-[4-(Heptyloxy)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[4-(Heptyloxy)phenyl]ethanone” is a chemical compound with the CAS Number: 37062-61-6 . It has a molecular weight of 234.34 . The IUPAC name for this compound is 1-[4-(heptyloxy)phenyl]ethanone . The InChI code for this compound is 1S/C15H22O2/c1-3-4-5-6-7-12-17-15-10-8-14(9-11-15)13(2)16/h8-11H,3-7,12H2,1-2H3 .
Molecular Structure Analysis
The molecular structure of “1-[4-(Heptyloxy)phenyl]ethanone” is represented by the InChI code 1S/C15H22O2/c1-3-4-5-6-7-12-17-15-10-8-14(9-11-15)13(2)16/h8-11H,3-7,12H2,1-2H3 . The molecular formula is C15H22O2 .Physical And Chemical Properties Analysis
“1-[4-(Heptyloxy)phenyl]ethanone” is a powder . It has a melting point of 41-45 degrees Celsius .Scientific Research Applications
Photoremovable Protecting Group for Carboxylic Acids
1-[4-(Heptyloxy)phenyl]ethanone derivatives have been explored as photoremovable protecting groups for carboxylic acids. A study by Atemnkeng et al. (2003) introduced a new protecting group, 1-[2-(2-hydroxyalkyl)phenyl]ethanone (HAPE), for this purpose. This compound effectively protects various carboxylic acids and releases them upon photolysis with 70-85% isolated yields. The paper details the synthesis and photorelease results of the protected acids, demonstrating the compound's utility in this application (Atemnkeng et al., 2003).
Synthesis and Crystal Structure Analysis
Another application area is in the synthesis and analysis of complex molecular structures. Cai et al. (2020) reported on the synthesis of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime, characterized by various spectroscopic techniques and X-ray crystallography. The compound formed two-dimensional and three-dimensional supramolecular frameworks facilitated by hydrogen bonds and stacking interactions. This research highlights the role of 1-[4-(Heptyloxy)phenyl]ethanone derivatives in facilitating the understanding of molecular structures and interactions (Cai et al., 2020).
Electrocatalytic and Voltammetric Applications
1-[4-(Heptyloxy)phenyl]ethanone and its derivatives are also significant in electrocatalysis and voltammetry. Raoof et al. (2008) developed a carbon paste electrode incorporating 1-[4-(ferrocenyl ethynyl) phenyl]-1-ethanone for the electrocatalytic and voltammetric determination of tryptophan. This electrode exhibited enhanced catalytic performance and provided a basis for developing sensitive and selective methods for analyte determination (Raoof et al., 2008).
Anti-inflammatory Activity
Compounds based on 1-[4-(Heptyloxy)phenyl]ethanone have been studied for their potential anti-inflammatory activity. Singh et al. (2020) investigated three phenyl dimer compounds, including derivatives of 1-[4-(Heptyloxy)phenyl]ethanone, for their anti-inflammatory properties in vivo. The study found that these compounds exhibited moderate to good inhibitory properties, suggesting their potential use in therapeutic applications (Singh et al., 2020).
Safety and Hazards
properties
IUPAC Name |
1-(4-heptoxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-3-4-5-6-7-12-17-15-10-8-14(9-11-15)13(2)16/h8-11H,3-7,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSRWPYWJCRGFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Heptyloxy)phenyl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2356863.png)


![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2356868.png)
![[3-(Fluoren-9-ylideneazamethoxy)-2-hydroxypropyl][(4-fluorophenyl)sulfonyl]phe nylamine](/img/structure/B2356872.png)

![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2356875.png)
![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylmethanesulfonamide](/img/structure/B2356876.png)

![N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2356878.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide](/img/structure/B2356879.png)


